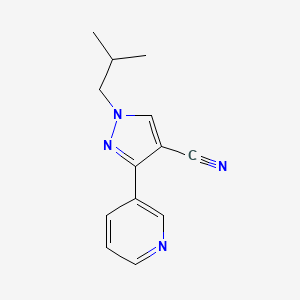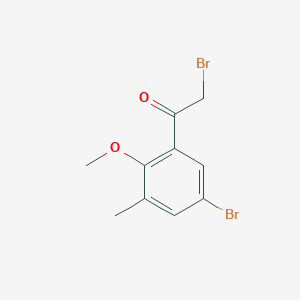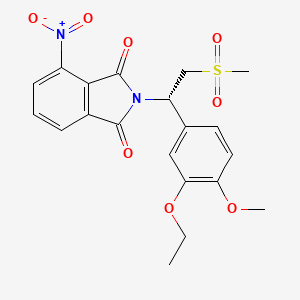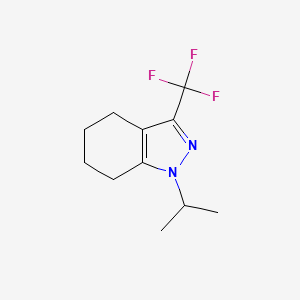![molecular formula C21H20O9 B13427895 8-deuterio-3-(3,5-dideuterio-4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one CAS No. 220930-97-2](/img/structure/B13427895.png)
8-deuterio-3-(3,5-dideuterio-4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-deuterio-3-(3,5-dideuterio-4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This particular compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it a deuterated flavonoid.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-deuterio-3-(3,5-dideuterio-4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one typically involves multiple steps, including the introduction of deuterium atoms at specific positions. The process may start with the preparation of the core flavonoid structure, followed by selective deuteration using deuterated reagents under controlled conditions. Common reagents used in the synthesis include deuterated solvents and catalysts that facilitate the incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
8-deuterio-3-(3,5-dideuterio-4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the chromenone ring can be reduced to form dihydroflavonoids.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions include quinones, dihydroflavonoids, and substituted flavonoids, depending on the specific reaction conditions and reagents used.
科学研究应用
8-deuterio-3-(3,5-dideuterio-4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one has several scientific research applications:
Chemistry: Used as a model compound to study the effects of deuteration on chemical reactivity and stability.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of deuterated drugs and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of 8-deuterio-3-(3,5-dideuterio-4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one involves its interaction with various molecular targets and pathways. The deuterium atoms can influence the compound’s metabolic stability and bioavailability. It may exert its effects by modulating oxidative stress, inhibiting inflammatory pathways, and interacting with specific enzymes and receptors.
相似化合物的比较
Similar Compounds
Quercetin: A well-known flavonoid with similar antioxidant properties.
Kaempferol: Another flavonoid with anti-inflammatory and anticancer activities.
Luteolin: Known for its neuroprotective and anti-inflammatory effects.
Uniqueness
The presence of deuterium atoms in 8-deuterio-3-(3,5-dideuterio-4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one makes it unique compared to other flavonoids. Deuteration can enhance the compound’s metabolic stability and reduce its rate of degradation, potentially leading to improved therapeutic efficacy and longer duration of action.
属性
CAS 编号 |
220930-97-2 |
|---|---|
分子式 |
C21H20O9 |
分子量 |
419.4 g/mol |
IUPAC 名称 |
8-deuterio-3-(3,5-dideuterio-4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C21H20O9/c22-8-16-18(25)19(26)20(27)21(30-16)29-12-5-6-13-15(7-12)28-9-14(17(13)24)10-1-3-11(23)4-2-10/h1-7,9,16,18-23,25-27H,8H2/t16-,18-,19+,20-,21-/m1/s1/i3D,4D,7D |
InChI 键 |
KYQZWONCHDNPDP-KZZMWQAMSA-N |
手性 SMILES |
[2H]C1=CC(=CC(=C1O)[2H])C2=COC3=C(C2=O)C=CC(=C3[2H])O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
规范 SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-benzyl-4-isobutyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13427824.png)


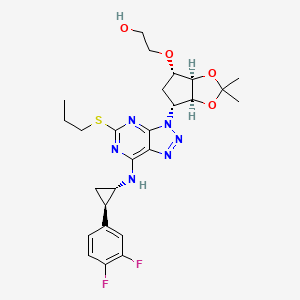
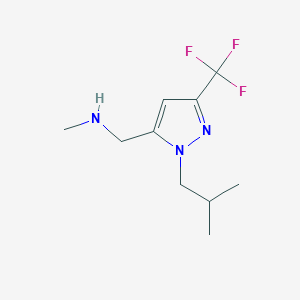
![3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid](/img/structure/B13427860.png)

